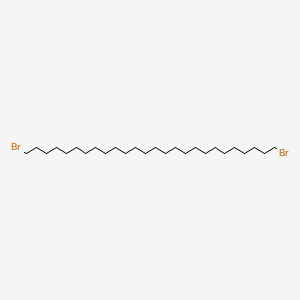

Hexacosane, 1,26-dibromo-

Description

BenchChem offers high-quality Hexacosane, 1,26-dibromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexacosane, 1,26-dibromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,26-dibromohexacosane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52Br2/c27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28/h1-26H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREQYUDAXKXCOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCCCCCBr)CCCCCCCCCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338021 | |

| Record name | Hexacosane, 1,26-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143389-26-8 | |

| Record name | Hexacosane, 1,26-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Thermal Stability & Decomposition Profile of 1,26-Dibromohexacosane

Part 1: Executive Summary

1,26-Dibromohexacosane (CAS: 143389-26-8) is a high-molecular-weight

Unlike shorter alkyl halides, its long methylene chain (

Key Technical Findings:

-

Thermal Ceiling: Stable up to ~200°C under inert atmosphere.

-

Decomposition Onset: Significant mass loss (dehydrobromination) begins >240°C.

-

Phase Transition: Sharp melting endotherm at 75–76°C .

-

Critical Risk: Prolonged exposure to temperatures >100°C in air promotes oxidative degradation and slow elimination of HBr.

Part 2: Physicochemical Profile[2]

The following parameters are established for high-purity (>98%) material.

| Property | Value / Description | Notes |

| IUPAC Name | 1,26-Dibromohexacosane | |

| CAS Number | 143389-26-8 | Verified |

| Molecular Formula | ||

| Molecular Weight | 524.51 g/mol | |

| Appearance | White crystalline powder | Waxy texture possible if impure |

| Melting Point ( | 75 – 76 °C | Sharp transition (DSC) |

| Boiling Point | Decomposes prior to boiling | Do not attempt atmospheric distillation |

| Solubility | Soluble: | Crystallizes from hot Ethanol/Hexane |

| Density | ~1.05 g/cm³ (predicted) | Solid state |

Part 3: Thermal Stability & Decomposition Analysis

Decomposition Mechanism

The primary thermal degradation pathway for primary alkyl bromides is

Mechanism Stages:

-

Stage I (< 200°C): Thermally stable in inert atmosphere. Trace HBr release possible if acidic impurities are present.

-

Stage II (240°C – 300°C): Onset of elimination. One terminal bromide is eliminated to form a terminal alkene (

-bromoalkene) and HBr gas. -

Stage III (> 300°C): Rapid degradation. Elimination of the second bromide yields

-dienes. Radical homolysis of C-C bonds may occur, leading to chain scission and complex fragmentation.

Pathway Visualization

The following diagram illustrates the stepwise degradation and competing radical pathways.

Figure 1: Thermal decomposition cascade of 1,26-dibromohexacosane showing the transition from stable melt to elimination products.

Part 4: Experimental Protocols (Self-Validating)

Purity Assessment (NMR)

Gas Chromatography (GC) is risky for this molecule due to the high injector temperatures required (

Protocol:

-

Dissolve 10 mg sample in 0.6 mL

. -

Acquire spectrum (min 16 scans).

-

Validation Check:

-

Target Signal: Triplet at

ppm ( -

Impurity Signal: Multiplet at

ppm (terminal alkene protons). -

Integration: The ratio of the triplet (4H) to the main methylene envelope (~46H) must be consistent.

-

-

Pass Criteria: No detectable alkene signals; integral ratio within ±5% of theoretical.

Forced Degradation Study

To validate stability for a specific formulation process (e.g., hot melt extrusion), perform this stress test.

Protocol:

-

Place 50 mg of 1,26-dibromohexacosane in a TGA pan or sealed glass vial.

-

Condition A (Inert): Heat to 150°C under

for 4 hours. -

Condition B (Oxidative): Heat to 150°C in Air for 4 hours.

-

Analyze residues via

-NMR.[2] -

Expected Result:

-

Condition A: >99% recovery, no alkene peaks.

-

Condition B: Appearance of oxidation peaks (

stretch in IR, or

-

Purification (Recrystallization)

If degradation products are detected, purify via recrystallization rather than distillation.

-

Solvent System: Ethanol/Hexane (10:1 v/v).

-

Dissolve crude solid in minimum boiling solvent (~70°C).

-

Allow to cool slowly to Room Temperature, then to 4°C.

-

Filter the white plates and wash with cold ethanol.

-

Drying: Vacuum oven at 40°C (Do not exceed 60°C to prevent surface oxidation/melting).

Part 5: References

-

Schink, C. et al. (2025).[2] Synthesis of 13C-labelled cutin and suberin monomeric dicarboxylic acids. ResearchGate. Link (Confirmed MP and NMR data).

-

PubChem. (2025).[3] 1,26-Dibromohexacosane Compound Summary. National Library of Medicine. Link

-

ChemicalBook. (2024). 1,26-Dibromohexacosane CAS Data. Link

-

Takamizawa, K. et al. (1992).[4] Thermal properties of long-chain compounds. (Contextual citation for long-chain halide thermal behavior).

Sources

Methodological & Application

Application Note: Macrocyclization Protocols Using 1,26-Dibromohexacosane

Executive Summary

This guide details the protocol for synthesizing giant macrocycles (26+ membered rings) using 1,26-dibromohexacosane as a linker. While standard alkylation protocols exist for small molecules, long-chain aliphatic dihalides present unique challenges regarding entropy and solubility. This note focuses on the Pseudo-High Dilution (PHD) technique assisted by the Cesium Effect , a methodology chosen to maximize intramolecular cyclization yields while suppressing linear oligomerization.

Target Audience: Synthetic Chemists, Process Development Scientists.

Strategic Considerations & Mechanism

The Entropic Challenge

Cyclizing a 26-carbon chain is thermodynamically disfavored compared to intermolecular polymerization. The probability of the two reactive ends of a single 1,26-dibromohexacosane molecule meeting (intramolecular reaction) decreases significantly as chain length increases. To overcome this, we must manipulate the effective molarity (EM) of the reaction.

The Solution: Pseudo-High Dilution & The Cesium Effect

To favor ring closure, we employ two synergistic strategies:

-

Pseudo-High Dilution (PHD): By adding the reactants dropwise into a large volume of solvent, the instantaneous concentration of unreacted starting material remains extremely low (

). This ensures that a reactive intermediate is more likely to find its own tail than a new partner molecule. -

The Cesium Effect: We utilize Cesium Carbonate (

) rather than Sodium or Potassium bases. The large ionic radius of the Cesium cation (

Experimental Protocol: Pseudo-High Dilution Synthesis

Reaction Type: Double Nucleophilic Substitution (

Materials & Reagents

| Component | Specification | Role |

| Linker | 1,26-Dibromohexacosane | Electrophile (C26 Chain) |

| Nucleophile | Bis-phenol (e.g., Hydroquinone, Catechol) | Nucleophile |

| Base | Cesium Carbonate ( | Base / Template Cation |

| Solvent | DMF (Anhydrous) or MeCN/THF (3:1) | High-boiling polar aprotic solvent |

| Equipment | Dual Syringe Pump, Dean-Stark Trap (optional) | Flow Control |

Workflow Diagram (DOT Visualization)

The following diagram illustrates the critical workflow for the syringe-pump addition method.

Figure 1: Workflow for Pseudo-High Dilution Macrocyclization. The separate injection of electrophile and nucleophile minimizes polymerization.

Step-by-Step Procedure

Step 1: System Preparation

-

Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Maintain an Argon or Nitrogen atmosphere throughout.

-

Critical: 1,26-dibromohexacosane is a waxy solid. Ensure it is fully dissolved. If using pure Acetonitrile (MeCN), solubility may be poor. A mixture of DMF/THF (3:1) is recommended for the feed solution.

Step 2: The Base Suspension (The "Heel")

-

Add anhydrous

(4.0 equivalents relative to the linker) to the RBF. -

Add a large volume of anhydrous DMF (approx. 100 mL per mmol of substrate).

-

Heat the suspension to 80°C with vigorous stirring.

Step 3: Syringe Pump Setup

-

Syringe A: Dissolve 1.0 eq of 1,26-dibromohexacosane in minimal DMF/THF (approx 20 mL).

-

Syringe B: Dissolve 1.0 eq of the Bis-nucleophile (e.g., Catechol) in minimal DMF (approx 20 mL).

-

Mount both syringes on a dual-drive syringe pump. Connect to the RBF using PTFE tubing, ensuring the tips are submerged in the solvent or dripping directly into the vortex.

Step 4: The Addition (The Critical Step)

-

Set the pump rate to add the solutions over 12 to 24 hours .

-

Why? This slow addition ensures that the concentration of unreacted linear chains never exceeds the critical threshold for polymerization.

Step 5: Workup & Purification

-

After addition is complete, stir at 80°C for an additional 12 hours.

-

Cool to room temperature and filter off the inorganic salts (CsBr and excess carbonate).

-

Concentrate the filtrate under reduced pressure.

-

Purification: The crude mixture will contain the target macrocycle (monomer), cyclic dimers, and linear polymers.

-

Technique: Flash Column Chromatography.

-

Stationary Phase: Silica Gel.

-

Eluent: Hexane/Ethyl Acetate gradient. The macrocycle is typically less polar than the linear polymer and will elute first.

-

Kinetic Pathway & Troubleshooting

Understanding the competition between cyclization (

Figure 2: Kinetic competition. High dilution techniques maximize the green pathway (

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield / High Polymer | Addition rate too fast. | Increase addition time to 24-36h. |

| Starting Material Recovery | Reagents not dissolved. | Switch solvent to THF/DMF mix; ensure 1,26-dibromohexacosane is fully soluble before injection. |

| Incomplete Cyclization | Wet solvent (Water kills reaction). | Distill DMF over |

| Product is Insoluble | C26 chain crystallization. | Use Chlorinated solvents ( |

References

-

Galli, C. (1992).[1] "Cesium Ion Effect" and Macrocyclization.[1] A Critical Review. Organic Preparations and Procedures International.[1]

-

Rossa, L., & Vögtle, F. (1983).[2] Synthesis of Medio- and Macrocyclic Compounds by High Dilution Principle Techniques.[2][3] Topics in Current Chemistry.

-

Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society. (Foundational work on ether synthesis).

-

Campagne, J. M., et al. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization.[4] Chemical Reviews.[1]

Sources

Application Note: Selective Mono-Alkylation of Long-Chain Dihalides via Williamson Ether Synthesis

Executive Summary

The synthesis of heterobifunctional linkers is a cornerstone of modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). A critical challenge in this field is the selective mono-functionalization of symmetric long-chain dihalides (

Standard protocols often yield statistical mixtures of unreacted starting material, desired mono-ether, and undesired bis-ether. This Application Note provides a rigorous, optimized protocol for maximizing mono-ether yield while suppressing bis-alkylation and elimination side reactions. We contrast classical homogeneous methods (NaH/DMF) with modern Phase Transfer Catalysis (PTC) workflows, recommending PTC for its superior scalability and safety profile.

Mechanistic Insight & Kinetic Control

The Statistical Challenge

In the reaction between an alkoxide (

Key Kinetic Rule: To favor mono-substitution, the electrophile (dihalide) must be present in large molar excess (typically >3 equivalents) relative to the nucleophile.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways: the desired

Figure 1: Kinetic pathways in Williamson Ether Synthesis. Controlling stoichiometry minimizes the 'Mono -> Bis' transition.

Critical Optimization Parameters

Solvent & Base Selection

The choice of solvent system dictates the reaction rate and workup difficulty.

| Parameter | Method A: Classical Homogeneous | Method B: Phase Transfer Catalysis (Recommended) |

| Solvent | DMF, DMSO, or THF | Toluene, MeCN, or 2-MeTHF (Biphasic with |

| Base | NaH (Sodium Hydride) | KOH or NaOH (Solid or 50% aq.) |

| Catalyst | None (Solvent effect) | TBAB (Tetrabutylammonium bromide) or 18-Crown-6 |

| Pros | Fast rates; good for unreactive alcohols. | No anhydrous solvents needed; easy workup; scalable. |

| Cons | Hazardous (H2 gas); difficult DMF removal; moisture sensitive. | Slower kinetics (requires heat); requires catalyst optimization. |

Stoichiometry & Concentration

-

Dihalide: Use 3.0 – 5.0 equivalents . This ensures that any alkoxide molecule statistically encounters a fresh dihalide molecule rather than a mono-ether product.

-

Concentration: Dilution favors mono-substitution. Run the reaction at 0.1 M – 0.2 M with respect to the limiting reagent (alcohol).

Standardized Protocol: Phase Transfer Catalysis (PTC)

Method B (Recommended): This protocol utilizes solid-liquid or liquid-liquid PTC, which is robust against moisture and avoids the safety hazards of NaH.

Materials

-

Limiting Reagent: Phenol or Primary Alcohol (1.0 equiv)

-

Electrophile: 1,6-Dibromohexane or similar dihalide (4.0 equiv)

-

Base: Potassium Hydroxide (KOH), pulverized pellets (4.0 equiv)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv)

-

Solvent: Toluene (Reagent Grade)

Step-by-Step Methodology

-

Reagent Prep: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Dihalide (4.0 equiv) and TBAB (0.1 equiv) in Toluene (0.2 M relative to alcohol).

-

Base Activation: Add KOH (4.0 equiv) . Note: If using aqueous 50% NaOH, add it here and ensure vigorous stirring to create an emulsion.

-

Temperature Equilibration: Heat the mixture to 60°C .

-

Controlled Addition (Critical):

-

Dissolve the Alcohol (1.0 equiv) in a minimal amount of Toluene.

-

Add the alcohol solution dropwise over 30–60 minutes using an addition funnel or syringe pump.

-

Rationale: Slow addition keeps the instantaneous concentration of alkoxide low relative to the excess dihalide.

-

-

Reaction Monitoring: Stir at 60–80°C. Monitor by TLC (Hexanes:EtOAc) or LC-MS every 2 hours.

-

Checkpoint: Look for the disappearance of the alcohol.[1] The dihalide spot will remain large (due to excess).

-

-

Quench & Workup:

Purification Strategy (The "Cleanup")

You will have a mixture of:

-

Excess Dihalide (Non-polar)

-

Mono-ether (Target - Medium Polarity)

-

Bis-ether (Trace - Polar)

Vacuum Distillation (First Pass): If the dihalide has a boiling point <200°C (e.g., 1,6-dibromohexane), remove the excess via Kugelrohr or high-vacuum distillation before column chromatography. This prevents the column from being overloaded by the 3 equivalents of excess reagent.

Column Chromatography:

-

Stationary Phase: Silica Gel (Standard).

-

Eluent: Gradient of Hexanes

10% EtOAc/Hexanes. -

Order of Elution: Dihalide

Mono-ether

Workflow Visualization

The following diagram outlines the purification decision tree, ensuring high purity of the final linker.

Figure 2: Purification workflow to isolate mono-functionalized linkers from excess dihalide.

Case Study: PROTAC Linker Synthesis

Context: Synthesis of a VHL-recruiting PROTAC requiring a 10-carbon alkyl linker.

-

Substrate: VHL Ligand-Phenol derivative.

-

Linker: 1,10-Diiododecane.

-

Challenge: The VHL ligand is expensive; bis-alkylation (dimerization of the ligand) must be avoided.

Experimental Outcome: Using Method B (PTC) with 5.0 equivalents of 1,10-diiododecane in Toluene/50% NaOH with TBAB:

-

Conversion: >98%

-

Selectivity: 92% Mono-ether / 8% Bis-ether.

-

Yield: 85% isolated yield after column chromatography.

-

Comparison: Previous attempts using NaH/DMF (1.1 equiv dihalide) resulted in 40% Bis-ether formation, wasting nearly half the expensive ligand.

References

-

Williamson Ether Synthesis Mechanism & Overview. Organic Chemistry Portal. [Link]

-

Phase Transfer Catalysis in Ether Synthesis. American Chemical Society (ACS) Publications. [Link]

-

Optimization of PROTAC Linkers. National Institutes of Health (NIH) / PMC. [Link]

-

Purification Strategies for Ether Mixtures. The Royal Society of Chemistry (RSC). [Link]

-

Williamson Ether Synthesis Guide. Master Organic Chemistry. [Link]

Sources

conditions for Grignard reagent formation from 1,26-dibromohexacosane

Application Note: Optimization of Bis-Grignard Synthesis from Long-Chain

Executive Summary

The synthesis of bis-Grignard reagents from long-chain

This guide details a Pseudo-High Dilution Protocol utilizing anhydrous Tetrahydrofuran (THF) and thermal management to maintain substrate solubility while kinetically favoring magnesiation over polymerization.

Mechanistic Insight & Critical Parameters

The Wurtz Coupling Challenge

In the formation of any Grignard reagent, the alkyl halide (

-

Desired Pathway:

[1] -

Parasitic Pathway (Wurtz):

For a mono-halide, this produces a dimer. For 1,26-dibromohexacosane, this results in rapid polymerization, forming insoluble polymethylene solids that coat the Magnesium surface and quench the reaction.

Control Strategy: To suppress Wurtz coupling, the concentration of unreacted

Solvent Thermodynamics

-

Diethyl Ether (

): Standard for Grignards due to low boiling point and suppression of Wurtz coupling. Unsuitable here due to the insolubility of the C26 lipophilic chain. -

Tetrahydrofuran (THF): Mandatory for this protocol.[2] It solubilizes the long chain but increases the rate of Wurtz coupling. This risk is mitigated by temperature control and addition rate.

Experimental Protocol

Reagents & Equipment

-

Substrate: 1,26-Dibromohexacosane (High purity, >97%).

-

Magnesium: Turnings (Grignard grade), oven-dried. Note: Magnesium powder is too reactive and promotes Wurtz coupling for this specific substrate.

-

Solvent: Anhydrous THF (inhibitor-free, water <50 ppm).

-

Activator: Iodine crystals (

) or 1,2-Dibromoethane. -

Apparatus: 3-Neck Round Bottom Flask (RBF), Reflux Condenser, Syringe Pump (Critical), Inert Gas Line (Ar or

).

Step-by-Step Methodology

Step 1: Magnesium Activation & Inerting

-

Charge the 3-neck RBF with Magnesium turnings (6.0 equivalents relative to the dihalide). The large excess is the primary defense against polymerization.

-

Flame-dry the flask under vacuum, then backfill with Argon. Repeat 3x.

-

Add sufficient anhydrous THF to cover the turnings.

-

Add a single crystal of Iodine. Heat gently until the solution turns colorless (indicating activation).

Step 2: Substrate Preparation (The "Warm Feed")

-

In a separate, inerted vessel, dissolve 1,26-dibromohexacosane in anhydrous THF.

-

Crucial: Due to the C26 chain, the substrate may precipitate at room temperature. Gently warm this feed solution (35–40°C) using a heat gun or warm water bath to ensure homogeneity.

-

Load this warm solution into a gas-tight syringe or pressure-equalizing addition funnel wrapped in heat tape (set to low).

Step 3: The Pseudo-High Dilution Addition

-

Bring the Magnesium/THF slurry to a gentle reflux.[2]

-

Begin addition of the substrate solution.

-

Rate Control: The addition must be extremely slow—approx. 1 drop every 5–10 seconds (or 0.5 mL/min for larger scales).

-

Why? You need the

to find a Magnesium surface immediately upon entering the flask, rather than encountering an existing

-

-

Maintain reflux throughout the addition.[2]

Step 4: Aging and Digestion

-

After addition is complete, maintain reflux for 2 hours.

-

Allow the solution to cool to room temperature. The solution should be dark grey/brown but free of heavy white precipitate (which would indicate polymer formation).

Quality Control: Titration

Do not assume yield. Long-chain Grignards are prone to hydrolysis. Use the Knochel Titration method (LiCl/Iodine) for accuracy.

Titration Protocol:

-

Weigh exactly 100 mg of Iodine (

) into a dry vial. -

Dissolve in 2 mL of saturated LiCl in THF (anhydrous).

-

Cool to 0°C.

-

Add the Grignard solution dropwise until the brown iodine color disappears (becomes clear).

-

Calculation:

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired magnesiation and the parasitic polymerization.

Caption: Kinetic competition diagram. Green path represents the desired high-dilution protocol; Red dashed path represents the Wurtz coupling failure mode caused by rapid addition.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Heavy white precipitate forms immediately. | Wurtz Polymerization. | Addition rate was too fast or Mg surface area was too low. Restart with slower addition. |

| Reaction does not initiate (no exotherm/color change). | Passivated Magnesium. | Add 0.1 mL of 1,2-dibromoethane (Entrainment method) to jump-start the surface. |

| Feed line clogging. | Substrate precipitation. | Increase temperature of the feed solution (heat tape on funnel/syringe). |

| Low Titration Yield (<50%). | Moisture contamination. | Re-dry THF (molecular sieves) and check inert gas lines. |

References

-

Seyferth, D. (2009). "The Grignard Reagents."[1][2][3][4][5][6][7][8][9][10][11][12] Organometallics. Link

-

Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. Link

-

Rieke, R. D. (1989). "Preparation of Organometallic Compounds from Highly Reactive Metal Powders." Science. Link

-

BenchChem. (2025).[2] "Grignard Reagent Preparation from Di-halides: Application Notes." Link

Sources

- 1. youtube.com [youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rroij.com [rroij.com]

- 4. byjus.com [byjus.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Note: Hexacosane, 1,26-dibromo- in Advanced Materials Science

Executive Summary

1,26-Dibromohexacosane is a specific long-chain

Furthermore, its terminal bromine functionality allows for precise nucleophilic substitution, enabling its use as a precursor for precision polymers (via ADMET) and hydrophobic diammonium spacers in next-generation 2D hybrid perovskites. This guide details the protocols for utilizing this molecule in crystal engineering and semiconductor stability applications.

Application I: Crystal Engineering & Rotator Phase Dynamics

The "Finite Polyethylene" Model

The primary utility of 1,26-dibromohexacosane lies in its ability to act as a discrete, monodisperse model for polyethylene. Long-chain alkanes and their derivatives often exhibit a rotator phase —a solid-state phase where molecules possess long-range positional order but rotational disorder about their long axes.

Mechanism: Research by Takamizawa et al. has established that 1,26-dibromohexacosane crystallizes in a layered structure.[1] Upon heating, it undergoes a solid-solid phase transition to a rotator phase before melting. This transition mimics the high-mobility phase observed in polymer crystals just below the melting point, which is critical for understanding polymer processing and annealing.

Protocol: Growth of Single Crystals for Phase Transition Analysis

Objective: Isolate high-purity single crystals to characterize the rotator phase transition temperature (

Materials:

-

1,26-Dibromohexacosane (>98% purity).

-

Solvents: Toluene (primary), Ethanol (antisolvent).

-

Equipment: Differential Scanning Calorimeter (DSC), Hot-stage Polarized Optical Microscope (POM).

Step-by-Step Methodology:

-

Solution Preparation: Dissolve 50 mg of 1,26-dibromohexacosane in 5 mL of warm toluene (

). Ensure complete dissolution. -

Slow Evaporation: Filter the solution through a 0.2

PTFE syringe filter into a clean scintillation vial. Cover with parafilm, poking 3-4 small holes to allow slow solvent evaporation over 48-72 hours at room temperature. -

Harvesting: Collect the resulting platelet-like crystals. Wash gently with cold ethanol to remove surface impurities.

-

Thermal Analysis (DSC):

-

Load 3-5 mg of crystal into an aluminum pan.

-

Cycle 1: Heat from

to -

Cool: Cool to

at -

Cycle 2 (Measurement): Heat at

. Look for a small endothermic peak (solid-solid transition) approx. 5-10 degrees below the main melting peak (

-

Application II: Precursor for 2D Perovskite Spacers

Hydrophobic Barrier Engineering

In the field of Layered Hybrid Perovskites (Ruddlesden-Popper or Dion-Jacobson phases), organic spacers separate inorganic lead-halide octahedra layers. The stability of these solar cells against moisture is directly correlated with the hydrophobicity and packing density of the spacer.

1,26-Dibromohexacosane is converted into 1,26-diammoniumhexacosane , creating a "super-hydrophobic" spacer. The C26 chain creates a barrier width of >30 Å, significantly impeding water ingress compared to standard butyl (C4) or phenethyl (C8) spacers.

Protocol: Synthesis of 1,26-Diammoniumhexacosane (2HI Salt)

Reaction Scheme:

Reagents:

-

1,26-Dibromohexacosane (1.0 eq)

-

Sodium Azide (

, 2.5 eq) -

Lithium Aluminum Hydride (

, 3.0 eq) -

Solvents: DMF, THF (anhydrous), Diethyl Ether.

Synthetic Workflow:

-

Azidation:

-

Dissolve 1,26-dibromohexacosane in DMF (0.1 M concentration).

-

Add

(Caution: Toxic/Explosive hazard). -

Stir at

for 12 hours. -

Quench with water, extract with diethyl ether, and dry organic layer (

). Evaporate solvent to yield the diazide intermediate.

-

-

Reduction:

-

Suspend

in anhydrous THF under Argon/Nitrogen atmosphere. -

Dropwise add the diazide (dissolved in THF) at

. -

Reflux for 4 hours.

-

Quench: Carefully add water, then 15% NaOH, then water (Fieser workup). Filter off aluminum salts.

-

-

Salt Formation:

-

Dissolve the crude diamine in ethanol.

-

Add excess Hydroiodic acid (HI, 57% wt). A white precipitate (1,26-diammoniumhexacosane diiodide) will form immediately.

-

Recrystallize from Ethanol/Water to obtain high-purity spacer for perovskite fabrication.

-

Application III: Precision Polyethylene Mimics (ADMET)

By reacting 1,26-dibromohexacosane with potassium t-butoxide or similar bases, one can generate 1,25-hexacosadiene . This diene is a monomer for Acyclic Diene Metathesis (ADMET) polymerization.

Significance: Polymerizing this specific monomer creates a strictly linear polyethylene backbone with a double bond exactly every 26 carbons. Subsequent hydrogenation yields a "perfect" polyethylene. However, if the bromine groups are substituted with functional defects (e.g., phosphonates) before polymerization, the result is a precision polymer with defects spaced exactly 26 carbons apart. This allows researchers to validate theories regarding how defect frequency impacts lamellar folding thickness.

Visualizations & Data

Workflow: From Dibromide to Functional Materials

The following diagram illustrates the divergent synthetic pathways for 1,26-dibromohexacosane.

Figure 1: Divergent application pathways for 1,26-dibromohexacosane in materials science.

Quantitative Data: Thermal Properties

The following table summarizes the thermal transitions expected for high-purity 1,26-dibromohexacosane crystals, serving as a quality control reference.

| Parameter | Value (Approx.) | Significance |

| Melting Point ( | Indicates high purity (>98%). | |

| Rotator Transition ( | Solid-solid transition to hexagonal rotator phase. | |

| Enthalpy of Fusion ( | High crystallinity energy barrier. | |

| Chain Length (Extended) | Matches lamellar thickness of PE crystallites. |

References

-

Takamizawa, K., et al. (1992).[1] "The crystal structures of 1,12-dibromododecane and 1,26-dibromohexacosane." Journal of Physics: Condensed Matter.

-

Schink, C., et al. (2016). "Synthesis of 13C-labelled cutin and suberin monomeric dicarboxylic acids." Annual Review of Plant Biology (Contextual synthesis reference).

-

Smith, M. D., et al. (2019). "Dion-Jacobson Phase 2D Perovskites with Long-Chain Spacers." Journal of Materials Chemistry A (General context for long-chain diammonium spacers).

-

Boz, E., & Wagener, K. B. (2006). "Precision Polyethylene: A New Look at an Old Polymer." Macromolecules. (Foundational ADMET protocol for C20+ monomers).

Sources

Application Note & Protocol: Formation and Characterization of Self-Assembled Monolayers with 1,26-Dibromohexacosane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Engineering Surfaces with Precision using Long-Chain Dibromoalkanes

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface engineering, enabling the precise modification of material properties at the molecular level. These highly ordered, single-molecule-thick films form spontaneously through the chemisorption of functionalized long-chain organic molecules onto a suitable substrate.[1][2] The resulting surfaces have tailored wettability, adhesion, and chemical reactivity, making them invaluable in fields ranging from biosensing and drug delivery to nanoelectronics and corrosion prevention.[1][3]

This application note provides a comprehensive guide to the formation and characterization of a unique class of SAMs derived from 1,26-dibromohexacosane. The defining feature of this molecule is its long 26-carbon alkyl chain, which promotes the formation of densely packed and highly ordered monolayers driven by strong van der Waals interactions.[4] Crucially, the presence of terminal bromine atoms at both ends of the hexacosane chain offers a versatile chemical handle for subsequent surface functionalization through nucleophilic substitution reactions. This bifunctionality opens up possibilities for creating complex surface architectures, such as covalently tethering biomolecules or building multilayered nanostructures.

This document will detail the mechanistic principles behind the formation of 1,26-dibromohexacosane SAMs on common substrates like gold and silicon oxide, provide step-by-step experimental protocols, and describe the essential characterization techniques to validate the quality and properties of the resulting monolayer.

Mechanism of SAM Formation: A Tale of Two Termini

The formation of a 1,26-dibromohexacosane SAM is a thermodynamically driven process involving the chemisorption of the terminal bromine atoms onto the substrate, followed by the self-organization of the long alkyl chains.[2]

-

Initial Adsorption: The initial step involves the interaction of the bromine headgroups with the substrate. While the interaction of bromine with surfaces like gold is not as strong as the well-studied thiol-gold bond, it is sufficient to anchor the molecules to the surface.[5][6] On hydroxylated surfaces like silicon oxide, the interaction may be weaker and potentially involve physisorption or a mild chemical interaction.

-

Chain Organization: Following the initial anchoring of the molecules, the long hexacosane chains begin to organize into a closely packed, ordered structure. This process is driven by the minimization of free energy through the maximization of van der Waals interactions between adjacent alkyl chains. This self-organization leads to the formation of a dense, crystalline-like monolayer.

The final orientation of the 1,26-dibromohexacosane molecules on the surface can be influenced by the substrate and the reaction conditions. On a suitable substrate, one bromine terminus will bind, leaving the other exposed at the monolayer-air interface, available for further chemical modification.

Experimental Workflow for 1,26-Dibromohexacosane SAM Formation

The following diagram illustrates the general workflow for the preparation and characterization of a 1,26-dibromohexacosane SAM.

Caption: Experimental workflow for the formation and characterization of a 1,26-dibromohexacosane SAM.

Detailed Protocols

Protocol 1: Substrate Preparation

The cleanliness of the substrate is paramount for the formation of a well-ordered SAM.[7]

Materials:

-

Substrates (e.g., gold-coated silicon wafers, silicon wafers)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

-

Deionized (DI) water (18.2 MΩ·cm)

-

Ethanol (absolute)

-

Nitrogen gas (high purity)

Procedure for Gold Substrates:

-

Immerse the gold-coated substrates in freshly prepared Piranha solution for 10-15 minutes.

-

Carefully remove the substrates and rinse them copiously with DI water.

-

Rinse the substrates with ethanol.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

Use the cleaned substrates immediately for SAM formation.

Procedure for Silicon Substrates:

-

Sonciate the silicon wafers in acetone for 10 minutes, followed by isopropanol for 10 minutes.

-

Rinse the wafers thoroughly with DI water.

-

Immerse the wafers in Piranha solution for 15-20 minutes to create a fresh, hydroxylated oxide layer.

-

Rinse the wafers extensively with DI water.

-

Dry the wafers under a stream of nitrogen gas.

-

Use the cleaned substrates immediately.

Protocol 2: SAM Formation by Solution Deposition

Materials:

-

1,26-dibromohexacosane

-

Anhydrous solvent (e.g., toluene, chloroform, or hexane)

-

Cleaned substrates

-

Glass vials with Teflon-lined caps

Procedure:

-

Prepare a dilute solution of 1,26-dibromohexacosane (typically 1-5 mM) in the chosen anhydrous solvent.

-

Place the cleaned substrates in a glass vial.

-

Immediately immerse the substrates in the 1,26-dibromohexacosane solution.

-

Seal the vial and allow the self-assembly to proceed for 12-24 hours at room temperature.[2] The optimal immersion time may need to be determined empirically.

-

After incubation, remove the substrates from the solution and rinse them thoroughly with the pure solvent to remove any physisorbed molecules.

-

Dry the SAM-coated substrates under a gentle stream of nitrogen gas.

-

Store the functionalized substrates in a clean, dry environment before characterization.

Characterization of the 1,26-Dibromohexacosane SAM

A combination of surface-sensitive techniques is essential to confirm the formation and quality of the monolayer.

Contact Angle Goniometry

This technique measures the contact angle of a liquid droplet on the surface, providing information about the surface's wettability and, by extension, the packing and order of the SAM.[8][9][10]

-

Principle: A droplet of a probe liquid (typically deionized water) is placed on the SAM surface, and the angle formed at the solid-liquid-vapor interface is measured.[9] A well-ordered, hydrophobic alkyl chain monolayer will exhibit a high water contact angle.

-

Expected Results: For a densely packed 1,26-dibromohexacosane SAM, the exposed surface will be dominated by the alkyl chains, leading to a hydrophobic character. The water contact angle is expected to be in the range of 100-110°.[4]

| Parameter | Expected Value |

| Water Contact Angle | 100° - 110° |

| Contact Angle Hysteresis | < 10° |

Atomic Force Microscopy (AFM)

AFM provides topographical information about the surface at the nanoscale, allowing for the visualization of the monolayer's morphology and the identification of any defects.[2][11][12][13]

-

Principle: A sharp tip mounted on a cantilever is scanned across the surface. The deflection of the cantilever due to tip-sample interactions is monitored to generate a three-dimensional image of the surface topography.[11]

-

Expected Results: A successful SAM will exhibit a smooth, uniform surface with a low root-mean-square (RMS) roughness, typically less than 0.5 nm. AFM can also reveal the presence of domains, pinholes, or other defects in the monolayer.[14]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of the surface.[15][16]

-

Principle: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, which is characteristic of the element and its chemical environment.

-

Expected Results:

-

The XPS spectrum will show the presence of bromine, carbon, and the elements of the underlying substrate (e.g., Au or Si).

-

The high-resolution spectrum of the Br 3d region can confirm that the bromine is covalently bonded to carbon and not directly to the substrate.[15][17] The binding energy of the Br 3d peak for an alkyl bromide is expected around 70-71 eV.[15]

-

Quantitative analysis can be used to estimate the surface coverage of the 1,26-dibromohexacosane molecules.

-

| Element | Expected Binding Energy (eV) | Key Information |

| Br 3d | ~70-71 | Confirms presence and chemical state of bromine |

| C 1s | ~285 | Indicates the presence of the alkyl chain |

| Au 4f or Si 2p | Substrate dependent | Confirms the underlying substrate |

Logical Relationships in SAM Characterization

The following diagram illustrates the interconnectedness of the characterization techniques in validating the formation of a high-quality SAM.

Caption: Interrelationship between characterization results and the confirmation of a successful SAM.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Water Contact Angle | Incomplete monolayer formation, disordered chains, contaminated surface. | Increase incubation time, use a higher concentration of the dibromoalkane solution, ensure rigorous substrate cleaning. |

| High Surface Roughness (AFM) | Aggregation of molecules, multilayer formation, particulate contamination. | Use a more dilute solution, optimize the rinsing procedure, filter the solution before use. |

| Absence of Bromine Signal (XPS) | No monolayer formation, desorption of molecules. | Re-evaluate the substrate cleaning and SAM formation protocols. |

| Inconsistent Results | Variations in substrate quality, solvent purity, or environmental conditions. | Use substrates from the same batch, use anhydrous solvents, control the temperature and humidity during SAM formation. |

Conclusion

The formation of self-assembled monolayers of 1,26-dibromohexacosane provides a robust platform for creating well-defined, functional surfaces. The long alkyl chain ensures the formation of a highly ordered and stable monolayer, while the terminal bromine atoms offer a versatile handle for subsequent chemical modifications. By following the detailed protocols and employing the characterization techniques outlined in this application note, researchers can reliably produce and validate high-quality 1,26-dibromohexacosane SAMs for a wide range of applications in materials science, biotechnology, and drug development.

References

- Pawar, S. A., & Deshpande, M. P. (2014). SELF ASSEMBLED MONOLAYERS -A REVIEW. International Journal of Advanced Technology in Engineering and Science, 2(9).

-

Wikipedia. Self-assembled monolayer. Retrieved from [Link]

- Mrksich, M., & Whitesides, G. M. (1996). Using Self-Assembled Monolayers to Understand the Interactions of Man-Made Surfaces with Proteins and Cells. Annual Review of Biophysics and Biomolecular Structure, 25, 55-78.

- Mrksich, M. (2002). A surface chemistry approach to studying cell adhesion. Chemical Society Reviews, 31(4), 156-166.

- Nuzzo, R. G., & Allara, D. L. (1983). Adsorption of bifunctional organic disulfides on gold surfaces. Journal of the American Chemical Society, 105(13), 4481-4483.

- Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321-335.

- Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533-1554.

- Kumar, A., & Whitesides, G. M. (1993). Features of gold having micrometer to centimeter dimensions can be formed through a combination of stamping with an elastomeric stamp and an alkanethiol “ink” followed by chemical etching. Applied Physics Letters, 63(14), 2002-2004.

- Xia, Y., & Whitesides, G. M. (1998). Soft Lithography.

- Binnig, G., Quate, C. F., & Gerber, C. (1986). Atomic Force Microscope. Physical Review Letters, 56(9), 930-933.

- Moulder, J. F., Stickle, W. F., Sobol, P. E., & Bomben, K. D. (1992). Handbook of X-ray Photoelectron Spectroscopy.

- Bedzyk, M. J., et al. (2008). Structural Characterization of 4-Bromostyrene Self-Assembled Monolayers on Si(111). Langmuir, 24(1), 185-192.

- Petrovykh, D. Y., et al. (2003). Quantitative Characterization of DNA-Modified Gold Surfaces. Journal of the American Chemical Society, 125(17), 5219-5226.

-

Brighton Science. Contact Angle Goniometer 101: Guide to Measuring Contact Angle. Retrieved from [Link]

- Fang, Y., & Hsieh, Y. L. (2001). Use of Self-Assembled Monolayers as Substrates for Atomic Force Imaging of Hydroxyapatite Crystals from Mammalian Skeletal Tissues. Langmuir, 17(1), 227-232.

-

Royal Society of Chemistry. (2024). Chemical recycling of bromine-terminated polymers synthesized by ATRP. Retrieved from [Link]

-

Nanoscience Instruments. Contact Angle Measurements and Wettability. Retrieved from [Link]

-

PubMed. X-ray absorption spectroscopic studies on model compounds for biological iodine and bromine. Retrieved from [Link]

- Google Patents. US4375984A - Recovery of gold from bromide etchants.

- Liu, C., et al. (2016). X-ray Photoelectron Spectroscopy as a Probe of Beam-Induced Surface Decomposition of 1-Octyl-3-Methylimidazolium Tribromide. Zhurnal Prikladnoi Spektroskopii, 83(4), 621-625.

-

Scribd. Fire Assay Method for Gold Analysis. Retrieved from [Link]

-

National Taiwan University of Science and Technology. Self-Assembled Monolayers and Multilayers. Retrieved from [Link]

-

Brighton Science. Contact Angle Goniometer 101: Guide to Measuring Contact Angle. Retrieved from [Link]

-

Nanoscience Instruments. Contact Angle Measurements and Wettability. Retrieved from [Link]

- Frontiers in Chemistry. (2020). Gold(III)

-

Royal Society of Chemistry. (2024). Chemical recycling of bromine-terminated polymers synthesized by ATRP. Retrieved from [Link]

- National Institutes of Health. (2023).

- AIP Publishing. (1994). Self-assembled monolayer film for enhanced imaging of rough surfaces with atomic force microscopy. Journal of Applied Physics, 76(10), 5767-5773.

- PubMed. (2018). Surface-wetting characterization using contact-angle measurements.

- Google Patents. US20120132533A1 - Gold plating solution.

- ResearchGate. (2021). Signatures of the Bromine Atom and Open-Shell Spin-Coupling in the X-ray Spectrum of Bromobenzene Cation. The Journal of Physical Chemistry Letters, 12(41), 10106-10112.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Self-assembled monolayer - Wikipedia [en.wikipedia.org]

- 3. Self-Assembled Monolayers Reagents - CD Bioparticles [cd-bioparticles.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US4375984A - Recovery of gold from bromide etchants - Google Patents [patents.google.com]

- 6. US20120132533A1 - Gold plating solution - Google Patents [patents.google.com]

- 7. ossila.com [ossila.com]

- 8. brighton-science.com [brighton-science.com]

- 9. nanoscience.com [nanoscience.com]

- 10. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. sibener-group.uchicago.edu [sibener-group.uchicago.edu]

- 15. bedzyk.mccormick.northwestern.edu [bedzyk.mccormick.northwestern.edu]

- 16. researchgate.net [researchgate.net]

- 17. zhps.ejournal.by [zhps.ejournal.by]

Application Notes & Protocols: The Strategic Role of Long-Chain Dibromoalkanes in Nanoparticle Functionalization

Introduction

The precise control over the surface chemistry of nanoparticles (NPs) is paramount to unlocking their potential in fields ranging from nanomedicine and diagnostics to catalysis and materials science.[1] Functionalization—the process of modifying the NP surface—tailors their properties, enabling specific interactions, enhancing stability, and creating complex, multifunctional nanostructures.[2][3] Among the vast toolkit of chemical modifiers, long-chain α,ω-dibromoalkanes have emerged as exceptionally versatile bifunctional linkers. Their simple linear structure, combined with two reactive terminal bromide groups, provides a robust method for covalently linking nanoparticles to each other or for introducing a reactive handle for subsequent bioconjugation.

This guide provides a comprehensive overview of the mechanisms, protocols, and critical considerations for using long-chain dibromoalkanes in nanoparticle functionalization. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for key applications, and offer insights into the characterization techniques required to verify successful modification.

Theoretical Background & Mechanistic Insights

The Dibromoalkane Linker: A Tale of Two Ends

Long-chain dibromoalkanes (Br-(CH₂)n-Br, where n > 8) are defined by two key features:

-

The Alkyl Chain: The length of the (CH₂)n chain acts as a rigid spacer, allowing for precise control over inter-particle distances. This is critical in applications like plasmonics, where the optical properties of coupled metallic nanoparticles are exquisitely sensitive to their separation.[4] Longer chains also introduce hydrophobicity and can influence the packing density of ligands on the NP surface due to steric effects.[5]

-

The Terminal Bromides: The bromide groups are excellent leaving groups in nucleophilic substitution (SN2) reactions. This allows them to react readily with nucleophilic functional groups, such as thiols (-SH) and primary amines (-NH₂), which are commonly present or can be easily introduced onto nanoparticle surfaces.[6]

The primary mechanism of functionalization involves the reaction of a surface-bound nucleophile (e.g., a deprotonated thiol or a lone pair on an amine) with one of the electrophilic carbon atoms attached to a bromine. This displaces the bromide ion and forms a stable covalent bond.

Controlling the Reaction: Cross-Linking vs. Surface Handle Formation

The bifunctional nature of dibromoalkanes allows for two primary outcomes, which can be controlled by stoichiometry:

-

Cross-Linking (Low Molar Ratio of Linker): When the molar ratio of dibromoalkane to nanoparticle surface sites is low, a single linker molecule is more likely to react with two different nanoparticles, creating a bridge. This is the fundamental principle behind forming dimers, trimers, and controlled aggregates.

-

Surface Handle Formation (High Molar Excess of Linker): By using a large excess of the dibromoalkane, we maximize the probability that only one end of the linker reacts with a nanoparticle surface site. The other, unreacted bromo-terminated end then extends away from the surface, acting as a reactive "handle" for subsequent conjugation reactions.

The choice of solvent, temperature, and the potential use of a phase-transfer catalyst are critical for ensuring an efficient reaction, particularly when dealing with nanoparticles that have different solubility properties than the alkyl linker.

Core Application: Cross-Linking of Gold Nanoparticles (AuNPs) for Plasmonic Dimers

The controlled assembly of plasmonic nanoparticles into dimers creates "hot spots" of intense electromagnetic fields in the gap between them, which is highly valuable for applications like Surface-Enhanced Raman Spectroscopy (SERS).[4][7] Long-chain dibromoalkanes are ideal for creating a defined nanometer-scale gap.

Causality Behind the Protocol

This protocol first requires the modification of standard citrate-capped AuNPs to introduce a nucleophilic surface. While amines can be used, the strong affinity of gold for sulfur makes thiol-containing ligands the superior choice for creating a stable, functionalized surface.[8] We will use 11-mercaptoundecanoic acid (MUA) to create a carboxyl-terminated, thiol-anchored self-assembled monolayer (SAM). The carboxyl groups enhance colloidal stability in aqueous solutions, and the MUA monolayer provides a well-defined surface. Subsequently, the nanoparticles are activated and linked. For simplicity in this protocol, we will demonstrate the direct linking of amine-functionalized particles, as the reaction chemistry is more direct.

Diagram: Mechanism of Nanoparticle Dimerization

Caption: SN2 mechanism for nanoparticle dimerization using a dibromoalkane linker.

Detailed Protocol: Synthesis of AuNP Dimers

This protocol assumes the starting material is amine-functionalized gold nanoparticles. If starting with citrate-capped AuNPs, a preliminary ligand exchange step with a molecule like (11-Aminoundecyl)thiol is required.

Materials and Reagents:

-

Amine-functionalized gold nanoparticles (~20 nm) dispersed in ethanol.

-

1,12-Dibromododecane (DBDD).

-

N,N-Diisopropylethylamine (DIPEA).

-

Anhydrous Dimethylformamide (DMF).

-

Ethanol (anhydrous).

-

Deionized (DI) water.

-

Centrifuge capable of pelleting nanoparticles.

-

UV-Vis Spectrophotometer.

-

Transmission Electron Microscope (TEM).

Procedure:

-

Preparation of Reactants:

-

Prepare a 10 mM stock solution of DBDD in anhydrous DMF.

-

Prepare a 100 mM stock solution of DIPEA (a non-nucleophilic base) in anhydrous DMF. The base is crucial for deprotonating the amine, increasing its nucleophilicity.

-

-

Reaction Setup:

-

In a clean glass vial, add 1 mL of the amine-functionalized AuNP solution.

-

Add 10 µL of the 100 mM DIPEA stock solution. Mix gently by swirling.

-

Add 5 µL of the 10 mM DBDD stock solution. The stoichiometry here is critical; this low amount favors linking over capping.

-

-

Reaction and Incubation:

-

Seal the vial and allow the reaction to proceed at room temperature for 12-18 hours with gentle stirring. A slow reaction rate helps prevent uncontrolled aggregation.

-

-

Purification:

-

After incubation, centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 8000 x g for 20 minutes for 20 nm AuNPs). The supernatant will contain unreacted DBDD and DIPEA.

-

Carefully remove the supernatant.

-

Resuspend the pellet in 1 mL of anhydrous ethanol by gentle sonication. This washing step is critical to remove excess reagents.

-

Repeat the centrifugation and resuspension steps two more times.

-

-

Final Product:

-

After the final wash, resuspend the pellet in the desired solvent (e.g., ethanol or water) for characterization and storage.

-

Characterization and Validation

| Technique | Purpose | Expected Result |

| UV-Vis Spectroscopy | To observe changes in the Localized Surface Plasmon Resonance (LSPR) due to particle coupling. | A red-shift in the LSPR peak and the appearance of a new, longer-wavelength peak (~650-750 nm for AuNPs) corresponding to the longitudinal plasmon mode of the dimers. |

| Transmission Electron Microscopy (TEM) | To visually confirm the formation of dimers and small oligomers. | Images showing pairs of nanoparticles with a consistent separation distance, distinct from single particles or large, random aggregates. |

| Dynamic Light Scattering (DLS) | To measure the increase in the average hydrodynamic diameter. | An increase in the measured particle size, indicating the formation of larger constructs (dimers/oligomers) from monomers. |

Advanced Application: Creating a Bromo-Terminated Surface for Bioconjugation

Using a dibromoalkane in excess allows for the creation of a nanoparticle surface decorated with reactive alkyl bromide "handles." These handles can be subsequently reacted with other nucleophiles (e.g., thiol-modified DNA, amine-containing proteins) to attach biomolecules at a defined distance from the NP surface.

Diagram: Experimental Workflow

Caption: Workflow for creating bromo-terminated nanoparticles using excess dibromoalkane.

Detailed Protocol: Surface Modification of Silica Nanoparticles (SiNPs)

Materials and Reagents:

-

Amine-functionalized silica nanoparticles (~100 nm) dispersed in ethanol.

-

1,10-Dibromodecane (DBDD).

-

Triethylamine (TEA) or DIPEA.

-

Anhydrous Toluene.

-

Methanol.

-

Fourier-Transform Infrared (FTIR) Spectrometer.

-

X-ray Photoelectron Spectrometer (XPS).

Procedure:

-

Solvent Exchange:

-

Centrifuge 5 mL of the amine-functionalized SiNP suspension to form a pellet.

-

Resuspend the pellet in 5 mL of anhydrous toluene. Repeat this wash step twice to ensure the particles are in a water-free environment, which is critical for the reaction's efficiency.

-

-

Reaction Setup:

-

In a round-bottom flask, add the 5 mL of SiNP suspension in toluene.

-

Add a 100-fold molar excess of 1,10-dibromodecane relative to the estimated number of surface amine groups. A high excess is the key to preventing cross-linking.

-

Add a 10-fold molar excess of TEA.

-

-

Reaction:

-

Fit the flask with a condenser and heat the reaction to 80°C under a nitrogen atmosphere for 24 hours with vigorous stirring. The higher temperature increases the reaction rate.

-

-

Purification:

-

Cool the reaction to room temperature.

-

Centrifuge the SiNP suspension to pellet the particles.

-

Wash the pellet extensively to remove the large excess of unreacted dibromodecane. Perform at least three cycles of centrifugation and resuspension, first with toluene and then with methanol.

-

-

Final Product:

-

Dry the final pellet under vacuum to yield the bromo-terminated silica nanoparticles as a white powder.

-

Characterization and Validation

| Technique | Purpose | Expected Result |

| FTIR Spectroscopy | To identify the presence of the attached alkyl chains. | Appearance of new, sharp peaks in the 2850-2950 cm⁻¹ region, corresponding to the C-H stretching vibrations of the methylene groups of the dibromodecane chain. |

| XPS | To provide elemental confirmation of successful functionalization. | The appearance of a distinct signal in the Bromine (Br 3d) binding energy region (~70 eV), confirming the presence of bromine on the nanoparticle surface. |

| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material (the linker) attached to the nanoparticle surface. | A distinct weight loss step at temperatures corresponding to the decomposition of the organic linker, which can be used to calculate the grafting density. |

Troubleshooting and Final Considerations

-

Problem: Widespread, Uncontrolled Aggregation.

-

Cause: Insufficient colloidal stability, incorrect stoichiometry (too much linker in the dimerization protocol), or presence of water in solvents.

-

Solution: Ensure starting nanoparticles are highly stable. Re-verify calculations for linker concentration. Use anhydrous solvents and reagents where specified.

-

-

Problem: Low Reaction Yield (No Dimerization or Bromo-Termination).

-

Cause: Inactive reagents, insufficient reaction time/temperature, or inefficient surface nucleophiles.

-

Solution: Use fresh, high-purity reagents. Ensure the base is added correctly to activate amine groups. For stubborn reactions, consider increasing the temperature or reaction time.

-

-

Chain Length Selection: The choice of dibromoalkane chain length is application-specific. Shorter chains (n=6-8) provide less flexibility and smaller gaps, while longer chains (n=10-16) create larger, more defined separations and can reduce steric hindrance for subsequent reactions.

By understanding the underlying chemical principles and carefully controlling reaction conditions, long-chain dibromoalkanes serve as a powerful and reliable tool for the advanced functionalization of nanoparticles.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Functionalization of Nanoparticles with 1-Bromododecane.

- MDPI. (2022). Long-Chain Hydrosilanes Mediated Phase Transfer of Aqueous Metal Nanoparticles.

- Kim, D., et al. (2014). Synthesis of a gold nanoparticle dimer plasmonic resonator through two-phase-mediated functionalization. PMC - NIH.

- CNR-IRIS. (2025). The role of bromoalkanes on the catalytic activation of carbon-supported gold nanoparticles for hydration of terminal alkynes.

- Ujica, M.-A., et al. (2025). INTERACTION OF FUNCTIONALIZED GOLD NANOPARTICLES WITH BIOLOGICAL MEMBRANES. Academy of Romanian Scientists Annals - Series on Biological Sciences.

- MDPI. (2022). Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application.

- Prabhu, P., et al. (2015). Nanoparticle Functionalization and Its Potentials for Molecular Imaging. PMC - NIH.

- MDPI. (2023). Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films.

- MDPI. (2022). Advances in Functionalization of Bioresorbable Nanomembranes and Nanoparticles for Their Use in Biomedicine.

- MDPI. (2018). Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing.

- ResearchGate. (n.d.). Cross linking providing by nanoparticles; preventing polymer chain from moving or rotating.

- PMC. (2021). Optimizing nanoparticle design and surface modification toward clinical translation.

- RSC Publishing. (2013). Mechanistic aspects of ligand exchange in Au nanoparticles.

- ScienceDirect. (2026). Nanomaterial surface modification toolkit: Principles, components, recipes, and applications.

- ResearchGate. (2021). How to do the ligand exchange of gold nanoparticles?.

- RSC Publishing. (2021). When does a macromolecule transition from a polymer chain to a nanoparticle?.

- RSC Publishing. (2021). The mechanism underlying the functionalisation of cobalt nanoparticles by carboxylic acids: a first-principles computational study.

- PubMed. (2023). Surface functionalized nanoparticles: A boon to biomedical science.

- ACS Publications. (2023). Quantification, Exchange, and Removal of Surface Ligands on Noble-Metal Nanocrystals.

- BOC Sciences. (n.d.). Nanoparticle Surface Modification Reagents & Polymers.

- PMC. (2021). Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels?.

- NIH. (2009). Dimers of Silver Nanospheres: Facile Synthesis and Their Use as Hot Spots for Surface-Enhanced Raman Scattering.

- Frontiers. (2024). Recent advances in surface decoration of nanoparticles in drug delivery.

- ResearchGate. (2018). Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles.

- RSC Publishing. (2024). Hot carrier creation in a nanoparticle dimer-molecule composite.

- CD Bioparticles Blog. (2019). How To Modify The Surface Of Nanoparticles.

- e-Publications@Marquette. (2022). Effect of Ligands and Their Removal on the Au Nanoparticle-Catalyzed Reduction of 4-Nitrophenol.

- Journal of Materials Chemistry B. (2021). The mechanism underlying the functionalisation of cobalt nanoparticles by carboxylic acids.

- NanoPhotonics Centre. (2020). Light-Induced Coalescence of Plasmonic Dimers and Clusters.

- EurekAlert!. (2012). New structural information on functionalization of gold nanoparticles.

- PubMed. (2014). Synthesis of a gold nanoparticle dimer plasmonic resonator through two-phase-mediated functionalization.

- ResearchGate. (2025). Intramolecular Cross-Linking Methodologies for the Synthesis of Polymer Nanoparticles.

Sources

- 1. Surface functionalized nanoparticles: A boon to biomedical science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nanoparticle Functionalization and Its Potentials for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimizing nanoparticle design and surface modification toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimers of Silver Nanospheres: Facile Synthesis and Their Use as Hot Spots for Surface-Enhanced Raman Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]

- 7. Synthesis of a gold nanoparticle dimer plasmonic resonator through two-phase-mediated functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New structural information on functionalization of gold nanoparticles | EurekAlert! [eurekalert.org]

Troubleshooting & Optimization

Technical Support Center: 1,26-Dibromohexacosane Coupling Optimization

This guide serves as a specialized technical resource for optimizing coupling reactions involving 1,26-dibromohexacosane (

Topic: High-Fidelity Coupling & Yield Optimization Reagent: 1,26-Dibromohexacosane (CAS: N/A for specific isomer, generic long-chain alkyl halide protocols apply) Document Type: Technical Troubleshooting & Protocol Guide

Technical Overview & Challenges

1,26-dibromohexacosane acts as a hydrophobic linker in supramolecular assemblies, lipid nanoparticles, and PROTAC synthesis. Unlike shorter analogs (e.g., 1,6-dibromohexane), the C26 chain introduces significant steric folding and solubility barriers .

Key Physical Properties (Estimated)

| Property | Characteristic | Implication for Synthesis |

| Physical State | Waxy Solid / Crystalline Powder | Requires heating to melt or dissolve prior to reaction onset. |

| Solubility | Lipophilic (Soluble in THF, Toluene, CHCl3) | Insoluble in standard polar aprotic solvents (cold DMF, DMSO, MeCN). |

| Reactivity | Primary Alkyl Bromide ( | Moderate leaving group ability; prone to slow kinetics due to chain entanglement. |

Troubleshooting & Optimization (Q&A)

Category A: Solubility & Solvent Systems

Q: My starting material precipitates out when I add it to DMF or Acetonitrile. How do I keep it in solution? A: The C26 chain renders the molecule "grease-like." It is incompatible with pure polar aprotic solvents at room temperature.

-

Solution 1 (Co-solvent System): Use a mixture of THF:DMF (1:1) or Toluene:DMF (2:1) . The non-polar component (THF/Toluene) solvates the alkyl chain, while the polar component (DMF) solvates the nucleophile/base.

-

Solution 2 (Thermal Activation): If you must use pure DMF, heat the reaction to >60°C before adding the catalyst. Ensure the mixture remains homogenous throughout the reaction.

Q: Can I use ethanol or methanol for the reaction?

A: No. 1,26-dibromohexacosane is virtually insoluble in alcohols. Furthermore, alcohols are protic solvents that sheath the nucleophile, significantly reducing

Category B: Reactivity & Kinetics

Q: The reaction is stalling at 40% conversion even after 24 hours. How do I drive it to completion? A: Stalling often occurs due to the "chain folding" effect, where the long alkyl tail shields the terminal bromide.

-

Finkelstein Activation (In-Situ): Add 10-20 mol% Sodium Iodide (NaI) to the reaction. This converts the terminal bromide to a more reactive iodide in situ (

), which is a better leaving group (approx. 100x faster substitution). -

Phase Transfer Catalysis (PTC): If using a biphasic system (e.g., Toluene/Water), add 5 mol% Tetrabutylammonium bromide (TBAB) or Aliquat 336 . This shuttles the nucleophile into the organic phase where the dibromide is dissolved.

Category C: Selectivity (Mono- vs. Bis-Coupling)

Q: I am trying to attach a ligand to only one end, but I keep getting the bis-substituted product (ligand-C26-ligand). How do I stop at mono-substitution? A: This is a statistical probability issue.

-

Stoichiometry Rule: Use a large excess of 1,26-dibromohexacosane (minimum 4-5 equivalents ) relative to your nucleophile.

-

Addition Order: Add the nucleophile dropwise to a solution of the dibromide. This ensures the nucleophile always encounters a high concentration of fresh dibromide, statistically favoring the attack on a fresh molecule over an already substituted one.

-

Recovery: The excess dibromide is non-polar and can be easily recovered via column chromatography (eluting first with Hexanes) and reused.

Optimized Experimental Protocol

Objective: Mono-alkylation of a phenol derivative (generic nucleophile) with 1,26-dibromohexacosane.

Materials

-

Electrophile: 1,26-Dibromohexacosane (5.0 equiv)

-

Nucleophile: Phenol derivative (1.0 equiv)

-

Base: Cesium Carbonate (

, 1.5 equiv) - Preferred over -

Catalyst: Sodium Iodide (NaI, 0.2 equiv)

-

Solvent: Anhydrous THF/DMF (1:1 ratio)

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 equiv of 1,26-dibromohexacosane in the THF/DMF mixture. Heat to 50°C until the solution is perfectly clear.

-

Activation: Add 0.2 equiv of NaI. Stir for 15 minutes to allow partial halogen exchange.

-

Nucleophile Addition:

-

Separate Vial: Dissolve the Nucleophile (1.0 equiv) and

(1.5 equiv) in a minimal amount of DMF. -

Slow Addition: Add the nucleophile suspension dropwise to the stirring dibromide solution over 30 minutes.

-

-

Reaction: Stir at 60°C for 12–18 hours. Monitor via TLC (use Hexane/EtOAc).[1] The product will appear as a new spot slightly more polar than the dibromide but less polar than the nucleophile.

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with Diethyl Ether (

). -

Wash with Water (

) to remove DMF, base, and unreacted nucleophile. -

Wash with Brine (

), dry over

-

-

Purification:

-

Flash Column Chromatography (

). -

Eluent A (100% Hexanes): Elutes excess 1,26-dibromohexacosane (Recover and recycle).

-

Eluent B (Hexane:EtOAc gradient): Elutes the mono-substituted product.

-

Visualizations

Figure 1: Reaction Workflow & Decision Logic

This diagram outlines the critical decision points for solvent selection and troubleshooting based on observed yield.

Caption: Decision logic for optimizing long-chain alkylation. Green nodes indicate optimization interventions.

Figure 2: Mechanistic Pathway (Finkelstein-Assisted Substitution)

This diagram illustrates the catalytic cycle where Iodide accelerates the substitution of the bulky Bromide.

Caption: Catalytic activation of alkyl bromides using Sodium Iodide to bypass kinetic steric hindrance.

References

-

Organic Chemistry Portal. (2024). Synthesis of Alkyl Bromides: Finkelstein Reaction. Retrieved from [Link]

-

National Institutes of Health (NIH). (2013). Bimolecular Coupling Reactions through Oxidatively Generated Aromatic Cations. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of long-chain alkyl and alkenyl bromides. Retrieved from [Link]

Sources

Wurtz Coupling Technical Support Center: A Guide to Minimizing Side Reactions

Welcome to the technical support center for the Wurtz coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this classic carbon-carbon bond-forming reaction. Here, we move beyond textbook descriptions to provide field-proven insights and troubleshooting strategies to help you navigate the challenges of the Wurtz reaction and its associated side reactions. Our focus is on providing a deep, mechanistic understanding that informs practical solutions for achieving higher yields and product purity.

Introduction: The Wurtz Coupling and Its Challenges

The Wurtz reaction, first reported by Charles Adolphe Wurtz in 1855, is a coupling reaction where two alkyl halides react with sodium metal in a dry ether solution to form a higher alkane.[1] While it is a foundational reaction in organic chemistry for creating C-C bonds, it is notoriously plagued by low yields and a variety of side reactions.[2][3] The primary challenges arise from the highly reactive nature of the organosodium intermediates and the competing reaction pathways, namely elimination and the formation of undesired coupling products.[4][5]

This guide will provide a structured approach to understanding and mitigating these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in a Wurtz coupling, and what causes them?

A1: The main side reactions are alkene formation (elimination) and the generation of a mixture of alkanes when using dissimilar alkyl halides.[5]

-

Alkene Formation (Elimination): This occurs primarily with secondary and tertiary alkyl halides due to steric hindrance.[6] The bulky nature of these substrates hinders the backside attack required for the SN2 coupling pathway, making the E2 elimination pathway more favorable. The strong basicity of the alkylsodium intermediate facilitates the abstraction of a proton from an adjacent carbon, leading to the formation of an alkene.[4][6]

-

Mixture of Alkanes (Cross-Coupling): When two different alkyl halides (R-X and R'-X) are used, the reaction yields a mixture of three products: R-R, R'-R', and the desired R-R'.[7] This is because the organosodium intermediates (R-Na and R'-Na) can react with either alkyl halide present in the mixture, leading to a statistical distribution of products that are often difficult to separate due to similar boiling points.[5]

Q2: Why is the choice of alkyl halide so critical for the success of the Wurtz reaction?

A2: The structure of the alkyl halide is arguably the most critical factor determining the outcome of a Wurtz coupling.

-

Primary Alkyl Halides: These are the ideal substrates for the Wurtz reaction as they are less sterically hindered, favoring the SN2 coupling mechanism over elimination.[4]

-

Secondary and Tertiary Alkyl Halides: These are poor substrates. The increased steric bulk around the reaction center makes the SN2 pathway difficult, and the competing elimination reaction to form an alkene often becomes the dominant pathway.[4][6]

-

Reactivity of Halides: The reactivity of the carbon-halogen bond also plays a role. Alkyl iodides are the most reactive, followed by bromides and then chlorides (I > Br > Cl).[4] This is due to the decreasing bond strength of the C-X bond down the group, making the halogen easier to displace.

Q3: What is the role of the solvent, and why is "dry ether" always specified?

A3: The solvent plays a crucial role in stabilizing the reactive intermediates and preventing unwanted reactions.

-

Aprotic and Non-Polar Nature: The Wurtz reaction is typically carried out in an aprotic, non-polar solvent like diethyl ether or tetrahydrofuran (THF).[5][8] These solvents can solvate the sodium cation but do not have acidic protons that would be readily abstracted by the highly basic organosodium intermediate.

-

"Dry" Conditions: The use of "dry" or anhydrous ether is critical because sodium metal reacts violently with water to produce sodium hydroxide and hydrogen gas.[9] Any moisture present in the reaction will consume the sodium and quench the organosodium intermediates, halting the desired coupling reaction.

Q4: Can other metals be used instead of sodium? What are the advantages?

A4: Yes, several other metals have been used in Wurtz-type reactions, often with improved yields and reduced side reactions. These include activated copper, silver, zinc, and iron.[3][9]

-

Advantages: These metals are generally less reactive than sodium, which can lead to more controlled reactions with fewer side products. For instance, copper-catalyzed coupling reactions can often be performed under milder conditions and may be more tolerant of certain functional groups.[10] The use of these alternative metals can sometimes suppress the formation of elimination products.

Troubleshooting Guide

This section addresses common problems encountered during Wurtz coupling experiments and provides actionable solutions.

| Problem | Potential Cause(s) | Troubleshooting Strategy & Explanation |